Methyl 3-bromo-4-cyano-5-fluorophenylacetate
Overview
Description
Methyl 3-bromo-4-cyano-5-fluorophenylacetate is an organic compound with the molecular formula C10H7BrFNO2. This compound is characterized by the presence of bromine, cyano, and fluorine substituents on a phenyl ring, making it a versatile intermediate in organic synthesis. It is commonly used in the pharmaceutical and agrochemical industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-cyano-5-fluorophenylacetate typically involves the esterification of 3-bromo-4-cyano-5-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-cyano-5-fluorophenylacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate in aqueous or alkaline conditions is used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenylacetates with various functional groups.
Reduction: The primary product is 3-amino-4-cyano-5-fluorophenylacetate.
Oxidation: The primary product is 3-bromo-4-cyano-5-fluorophenylacetic acid.
Scientific Research Applications
Methyl 3-bromo-4-cyano-5-fluorophenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is used in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-cyano-5-fluorophenylacetate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the cyano and fluorine groups enhances its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-4-cyano-5-chlorophenylacetate
- Methyl 3-bromo-4-cyano-5-iodophenylacetate
- Methyl 3-bromo-4-cyano-5-methylphenylacetate
Uniqueness
Methyl 3-bromo-4-cyano-5-fluorophenylacetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its analogs. The fluorine atom also increases the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach its target sites.
Properties
IUPAC Name |
methyl 2-(3-bromo-4-cyano-5-fluorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-10(14)4-6-2-8(11)7(5-13)9(12)3-6/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNIEZKWOLYOLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C(=C1)Br)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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